Product packaging for 3-(4-Chlorophenyl)azetidin-3-ol(Cat. No.:)

3-(4-Chlorophenyl)azetidin-3-ol

Cat. No.: B12311059
M. Wt: 183.63 g/mol
InChI Key: BARYTINEZPGMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)azetidin-3-ol is a high-purity azetidine derivative supplied for research and development purposes. This compound belongs to the class of four-membered nitrogen heterocycles, which are recognized as critically important scaffolds in contemporary organic and medicinal chemistry due to their ring strain and conformational rigidity . The azetidine core, substituted at the 3-position with both a hydroxyl group and a 4-chlorophenyl ring, makes this compound a versatile building block for constructing more complex molecular architectures . Research into azetidine derivatives has demonstrated their significant pharmacological potential. Specifically, similar compounds within this class have been described in patents for the treatment of conditions such as obesity . The presence of the chlorophenyl group is a common feature in pharmacologically active compounds, as it can influence properties like metabolic stability and lipophilicity, thereby modulating a molecule's binding affinity and biological activity . This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate in synthetic chemistry or as a scaffold in the design of novel bioactive molecules. The hydrochloride salt form of this compound (CAS 521979-77-1) is also available with a purity of 95% .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B12311059 3-(4-Chlorophenyl)azetidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-(4-chlorophenyl)azetidin-3-ol

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2

InChI Key

BARYTINEZPGMMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Advanced Synthetic Strategies for 3 4 Chlorophenyl Azetidin 3 Ol and Analogous Azetidinols

Classical Approaches to Azetidine (B1206935) Ring Formation Applied to Azetidinols

The construction of the azetidine core has historically relied on a set of classical synthetic reactions, primarily intramolecular cyclizations and cycloaddition reactions. rsc.orgresearchgate.net These methods remain fundamental for accessing functionalized azetidines, including azetidinols. Intramolecular strategies typically involve the formation of a carbon-nitrogen bond by the ring closure of a suitable acyclic precursor. In contrast, cycloaddition reactions assemble the four-membered ring by combining two unsaturated molecular fragments. researchgate.netmdpi.com Both approaches offer distinct advantages and have been adapted for the synthesis of complex azetidine derivatives.

Intramolecular Cyclization Reactions in Azetidinol (B8437883) Synthesis

Intramolecular cyclization is one of the most common and reliable strategies for synthesizing azetidine rings. rsc.orgresearchgate.netresearchgate.net This approach involves an acyclic precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center, typically separated by two carbon atoms, enabling a 4-exo cyclization pathway to form the desired four-membered ring.

The intramolecular nucleophilic substitution (SN2) reaction is a cornerstone of azetidine synthesis. frontiersin.orgnih.gov In this process, a nitrogen atom within the molecule acts as the nucleophile, attacking an electrophilic carbon atom and displacing a leaving group to forge the final C-N bond that closes the ring. youtube.comyoutube.com For the synthesis of 3-substituted azetidinols, the precursor is typically a 1-amino-3-halo-2-propanol or a related derivative where the nitrogen nucleophile and the carbon bearing the leaving group are positioned to favor the formation of the four-membered ring. The stereochemistry of the reaction follows the typical inversion of configuration characteristic of an SN2 mechanism. youtube.comiitk.ac.in Lewis acid catalysis has been shown to mediate the ring-opening of activated azetidines via an SN2 pathway, demonstrating the mechanistic relevance of this pathway in the chemistry of four-membered nitrogen heterocycles. iitk.ac.in

A highly effective method for constructing the azetidinol ring system involves the cyclization of 1,3-amino alcohols. figshare.comorganic-chemistry.org Since a hydroxyl group is a poor leaving group, it must first be "activated" by converting it into a group that is readily displaced, such as a mesylate or tosylate. organic-chemistry.orggoogle.com This two-step, one-pot sequence typically begins with the reaction of a 1,3-amino alcohol precursor with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. This chemoselectively forms a sulfonate ester at the less hindered primary alcohol. Subsequent treatment with a stronger base promotes an intramolecular SN2 reaction, where the amine attacks the carbon bearing the sulfonate leaving group, leading to the formation of the azetidine ring. google.com

A patented procedure for a related compound, 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol, illustrates this strategy effectively. The synthesis starts with 3-{[bis(4-chlorophenyl)methyl]amino}propane-1,2-diol, which is treated with para-toluenesulfonyl chloride in a pyridine/toluene mixture. This selectively forms the monotosylate intermediate, which is not isolated but directly cyclized in hot toluene with an inorganic base like sodium bicarbonate to yield the final azetidinol product. google.com

Precursor TypeActivating ReagentBaseConditionsProductYieldReference
1,3-Amino alcoholN,N'-Carbonyldiimidazole-THF, refluxAzetidineGood figshare.comorganic-chemistry.org
3-Aminopropan-1-olp-Toluenesulfonyl chlorideNaHCO₃Toluene, 80°CAzetidinol63% (overall) google.com
1,3-Amino alcoholMesyl chlorideEt₃NCH₂Cl₂AzetidineHigh organic-chemistry.org

This table presents representative examples of activating agents and conditions for the cyclization of amino alcohols.

The base-promoted cyclization of γ-haloamines is a direct and classical method for azetidine synthesis. In this approach, the precursor is a 3-halopropylamine derivative. The halogen atom (typically chlorine, bromine, or iodine) serves as the leaving group. The addition of a base deprotonates the amine, enhancing its nucleophilicity and triggering the intramolecular SN2 cyclization to form the azetidine ring. researchgate.net The choice of base and reaction conditions is crucial to favor the desired 4-exo cyclization over potential side reactions such as intermolecular substitution or elimination. This method provides a straightforward route to the core azetidine structure, which can then be further functionalized.

Cycloaddition Reactions in the Construction of Azetidinol Scaffolds

Cycloaddition reactions offer a powerful and convergent approach to the azetidine skeleton, constructing the four-membered ring in a single step from two separate components. researchgate.netmdpi.comunifi.it These reactions are particularly valuable as they can rapidly build molecular complexity and often allow for a high degree of stereochemical control.

The [2+2] cycloaddition is the most prominent cycloaddition strategy for forming four-membered rings, including azetidines. rsc.orgnih.gov Two primary variants are widely used in this context: the reaction of an imine with a ketene (Staudinger synthesis) to form a β-lactam (azetidin-2-one), and the photochemical reaction of an imine with an alkene (aza Paternò-Büchi reaction) to directly form an azetidine. mdpi.comrsc.orgnih.gov

The Staudinger synthesis involves the [2+2] cycloaddition of an imine with a ketene, which can be generated in situ from an acyl chloride and a tertiary amine. mdpi.com This reaction is a highly general method for accessing β-lactams. researchgate.netmdpi.com To synthesize an azetidinol like 3-(4-Chlorophenyl)azetidin-3-ol, one could envision a strategy starting with the cycloaddition of an appropriate imine with an acetoxyketene. The resulting 3-acetoxy-azetidinone could then be hydrolyzed to a 3-hydroxy-azetidinone, followed by reduction of the lactam carbonyl to furnish the final azetidinol. mdpi.com

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgnih.gov This method directly yields the azetidine ring. Recent advances have enabled this reaction to be performed under mild conditions using visible light and a photocatalyst. chemrxiv.orgacs.org For the synthesis of this compound, this would conceptually involve the cycloaddition of an imine derived from 4-chlorobenzaldehyde with an enol ether or a related alkene, followed by subsequent chemical modifications to install the hydroxyl group at the C3 position.

Reaction TypeReactant 1Reactant 2Key FeaturesProduct ScaffoldReference
Staudinger SynthesisImineKetene (from Acyl Chloride)Forms β-lactam ring; stepwise mechanism via zwitterionic intermediate.Azetidin-2-one researchgate.netmdpi.com
Aza Paternò-BüchiImineAlkenePhotochemical reaction; direct formation of azetidine ring.Azetidine rsc.orgnih.gov
Visible-Light Mediated [2+2]OximeOlefinUses photocatalyst (e.g., Iridium complex); mild conditions.Azetidine chemrxiv.org

This table summarizes key [2+2] cycloaddition strategies for forming the azetidine scaffold.

Aza-Paterno-Büchi Photocycloaddition for Azetidinol Synthesis

The aza-Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, representing one of the most direct and atom-economical methods for synthesizing the azetidine core. frontiersin.orgnih.govorganic-chemistry.org This approach is advantageous as it often requires minimal prefunctionalization of readily available starting materials. beilstein-journals.org

Historically, the application of this reaction has been limited due to challenges associated with the photochemistry of imines. nih.govfigshare.com Acyclic imines, upon excitation, tend to relax rapidly through isomerization, which prevents the desired cycloaddition from occurring. frontiersin.org Consequently, successful examples have predominantly involved intramolecular reactions or the use of cyclic imines. organic-chemistry.org

Recent advancements have overcome some of these long-standing challenges by employing visible-light-mediated energy transfer catalysis. organic-chemistry.orgbeilstein-journals.orgmagtech.com.cn This strategy utilizes a photocatalyst, such as an iridium complex, to activate the imine precursor, enabling the [2+2] cycloaddition with an alkene under mild conditions. nih.govrsc.org For the synthesis of 3-hydroxyazetidines (azetidinols), a related photochemical process, the Norrish-Yang cyclization, can be employed. This intramolecular reaction involves a 1,5-hydrogen abstraction from an α-aminoacetophenone precursor, followed by radical cyclization to form the azetidinol ring. figshare.com

Table 1: Examples of Photocatalysts in Aza-Paterno-Büchi Reactions

Photocatalyst Substrate Type Key Features
Iridium complexes (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) Oximes and Alkenes High efficiency (yields up to 98%) with low catalyst loading (0.5 mol%) under visible light. nih.gov

The mechanism typically involves the photocatalyst absorbing visible light and transferring its energy to the imine, promoting it to a triplet excited state. rsc.org This excited imine then undergoes a stepwise cycloaddition with the alkene via a diradical intermediate to form the azetidine ring. frontiersin.orgrsc.org This modern approach is characterized by its operational simplicity, mild conditions, and scalability, making it a powerful tool for generating highly functionalized azetidines. nih.govmagtech.com.cn

**2.2. Reduction-Based Methodologies for Azetidinol Preparation

Azetidin-2-ones, commonly known as β-lactams, are highly valuable precursors for the synthesis of azetidines. researchgate.netrsc.org The reduction of the amide carbonyl group within the β-lactam ring provides a direct route to the saturated azetidine scaffold. nih.gov This transformation is a key step in converting readily accessible β-lactams, often prepared via Staudinger [2+2] cycloaddition of a ketene and an imine, into the desired azetidine products. researchgate.netrsc.org

The selective reduction of the strained amide bond in β-lactams can be challenging. However, specific reducing agents have been identified that effectively perform this conversion. Reagents such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) are particularly effective for the selective reduction of β-lactams, yielding the corresponding azetidines in high yields and often without epimerization. This method represents one of the most straightforward and efficient routes to enantiopure azetidines from their corresponding β-lactam precursors. For instance, the reduction of an enantiopure 4-aryl-β-lactam with AlH₂Cl can produce the corresponding 2-arylazetidine efficiently.

The reactivity of the β-lactam carbonyl is enhanced by ring strain, making it more susceptible to nucleophilic attack compared to an unstrained acyclic amide. rsc.org This inherent reactivity facilitates the reduction process. The conversion of β-lactams to azetidines is a crucial transformation that leverages the extensive chemistry developed for β-lactam synthesis to access the versatile azetidine core structure.

Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods, often proceeding under mild conditions with high selectivity and without the need for stoichiometric chemical reductants. In the context of azetidine synthesis, electroreductive intramolecular cyclization represents a promising strategy. This approach typically involves the electrochemical reduction of a substrate containing both a nucleophilic nitrogen atom and an electrophilic carbon center, leading to the formation of the C-N bond that closes the four-membered ring.

While direct electroreductive coupling to form 3-hydroxyazetidines is a specialized area, the principles can be adapted from related electrochemical cyclizations. For example, the electroreductive intramolecular coupling of diimines has been successfully used to synthesize piperazines, demonstrating the feasibility of forming cyclic amines via electrochemistry. A more relevant approach involves the electrocatalytic intramolecular hydroamination of allylic sulfonamides. This method, merging cobalt catalysis with electricity, generates a key carbocationic intermediate that undergoes direct intramolecular C-N bond formation to yield azetidines. beilstein-journals.org

Another electrochemical strategy involves the amination of alcohols, where an anodic two-electron oxidation of a phosphine (B1218219) and an amino alcohol substrate generates an alkoxyphosphonium cation. This intermediate then undergoes an intramolecular nucleophilic substitution by the amine to afford the heterocyclic product, including aziridines and pyrrolidines, showcasing a pathway that could be adapted for azetidine synthesis. These electrochemical methods highlight the potential for developing novel, sustainable routes to azetidinol scaffolds by leveraging electricity to drive key bond-forming reactions.

**2.3. Metal-Catalyzed Synthetic Routes to this compound Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the synthesis of azetidines, palladium-catalyzed reactions have enabled the development of highly efficient methods for intramolecular C-H amination and cross-coupling reactions to introduce substituents. beilstein-journals.orgrsc.org

One significant advancement is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. This methodology allows for the direct formation of the azetidine ring from picolinamide (PA) protected amine substrates. The reaction features low catalyst loadings, the use of inexpensive reagents, and proceeds under convenient conditions with predictable selectivity, making it a highly attractive approach for constructing the azetidine core. beilstein-journals.org Similarly, palladium-catalyzed C(sp³)-H arylation has been used to functionalize complex molecules, although in some cases, competitive azetidination can occur, leading to the formation of an azetidine ring as a major product.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable for the synthesis of functionalized aromatic and heterocyclic compounds. These reactions are particularly useful for creating 3-arylazetidines, which are key structural motifs in many pharmaceuticals.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst. To synthesize a compound like this compound, one could envision a strategy where a 3-halo- or 3-triflyloxy-azetidine derivative is coupled with a (4-chlorophenyl)boronic acid.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate. While more commonly used for N-arylation, related palladium-catalyzed processes can be employed to construct the azetidine ring itself or to functionalize it. nih.gov The power of these methods lies in their modularity and broad functional group tolerance, allowing for the concise synthesis of diverse libraries of substituted azetidines from simple precursors. A sequential, one-pot process combining a Suzuki arylation followed by a Buchwald-Hartwig amination can be a highly efficient strategy for producing C,N-diarylated heterocycles.

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Bond Formed Reactants Key Application for Azetidines
Suzuki-Miyaura Coupling C-C Organoboron compound + Organic halide/triflate Synthesis of 3-arylazetidines by coupling a 3-haloazetidine with an arylboronic acid.

| Buchwald-Hartwig Amination | C-N | Amine + Aryl halide/triflate | N-Arylation of azetidines or intramolecular cyclization to form the azetidine ring. |

Metal-Catalyzed Synthetic Routes to this compound Derivatives

Palladium-Catalyzed Reactions

Pd-Catalyzed C(sp³)–H Amination for Azetidine Synthesis

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a powerful tool for the synthesis of saturated nitrogen heterocycles, including azetidines. nih.govacs.org This strategy often employs a directing group, such as picolinamide (PA), to facilitate the C–H activation step. nih.gov The transformation of γ-C(sp³)–H bonds into C–N bonds can proceed via a Pd(II)/Pd(IV) catalytic cycle, leading to the formation of the azetidine ring with high diastereoselectivity. nih.gov

Efficient methods have been developed for the synthesis of azetidines from picolinamide-protected amine substrates. nih.gov These reactions are characterized by relatively low catalyst loading, the use of inexpensive reagents, and mild operating conditions. nih.gov In some instances, azetidination can occur as a side reaction in palladium-catalyzed C–H arylation, particularly when using electron-deficient iodoarenes. acs.orgnih.gov

Table 1: Representative Examples of Pd-Catalyzed Azetidine Synthesis No specific examples for this compound were found in the search results. The table below represents analogous transformations.

SubstrateCatalystOxidantBaseSolventYield (%)Ref
Picolinamide-protected alkylaminePd(OAc)₂PhI(OAc)₂Li₂CO₃TolueneGood to Excellent nih.gov
Triterpenoid picolinamidePd(OAc)₂1-iodo-4-nitrobenzeneCsOAc1,4-dioxane61 acs.orgnih.gov
Mechanistic Insights into Pd-Catalyzed Azetidine Formation

The mechanism of palladium-catalyzed C–H amination to form azetidines generally involves a series of steps. Detailed kinetic and computational studies on related palladium-catalyzed C–H activation for aziridination suggest a complex interplay of factors. semanticscholar.orgnih.govacs.org The reaction is believed to proceed through a cyclopalladation step, where the regioselectivity can be electronically controlled. nih.govacs.org

The catalytic cycle is often proposed to involve a Pd(II)/Pd(IV) pathway. Additives can play a crucial role; for instance, acetic acid has been found to be beneficial in controlling the formation of off-cycle intermediates, which can allow for a decrease in catalyst loading and improved yields in related systems. nih.gov The final C–N bond-forming step is a reductive elimination from a Pd(IV) intermediate. nih.gov

Gold-Catalyzed Oxidative Cyclizations for Azetidin-3-ones as Precursors

Gold catalysis provides a versatile method for the synthesis of azetidin-3-ones, which are direct precursors to azetidin-3-ols. A key strategy involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate via intermolecular alkyne oxidation. nih.gov This intermediate then undergoes an intramolecular N–H insertion to furnish the azetidin-3-one ring. nih.gov

This methodology allows for the synthesis of chiral azetidin-3-ones with high enantiomeric excess. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it can be readily removed under acidic conditions. nih.gov

Table 2: Gold-Catalyzed Synthesis of Azetidin-3-ones No specific examples for the direct synthesis of a 4-chlorophenyl substituted azetidin-3-one were found. The table shows analogous examples.

SubstrateCatalystOxidantSolventYield (%)ee (%)Ref
Chiral N-propargylsulfonamideBrettPhosAuNTf₂Pyridine N-oxideDCE72>98 nih.gov

Lanthanum(III) Trifluoromethanesulfonate (B1224126) (La(OTf)₃)-Catalyzed Intramolecular Regioselective Aminolysis of Epoxy Amines

Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been identified as effective Lewis acid catalysts for various organic transformations. frontiersin.orgnih.govnih.govelsevierpure.com A notable application is the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.orgnih.govnih.gov This reaction provides a direct route to 3-hydroxyazetidines. frontiersin.org

The La(OTf)₃ catalyst promotes the C3-selective intramolecular aminolysis of the epoxide, leading to the formation of the azetidine ring in high yields. frontiersin.orgnih.gov This method is tolerant of a variety of functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgnih.gov The reaction conditions typically involve refluxing in a solvent such as 1,2-dichloroethane (DCE). frontiersin.org

Table 3: La(OTf)₃-Catalyzed Azetidine Synthesis The table below shows representative examples from the literature for this methodology.

SubstrateCatalystSolventTemperatureYield (%)Ref
cis-3,4-Epoxy amineLa(OTf)₃ (10 mol%)DCEReflux81 frontiersin.org

Iridium-Catalyzed Reductive Coupling in Azetidinol Synthesis

Iridium catalysis has been successfully applied to the synthesis of chiral azetidinols. Cyclometalated iridium-PhanePhos complexes catalyze the 2-propanol-mediated reductive coupling of 2-substituted dienes with N-acyl-azetidinones. nih.gov This process delivers branched homoallylic azetidinols with excellent control of both regioselectivity and enantioselectivity. nih.gov

The reaction proceeds without C-C cleavage of the strained azetidinone ring. nih.gov This method represents a significant advancement in asymmetric additions to symmetric ketones. nih.gov

Table 4: Iridium-Catalyzed Synthesis of Azetidinols The table below shows a representative example of this transformation.

Azetidinone SubstrateDiene SubstrateCatalyst SystemSolventYield (%)ee (%)Ref
N-Boc azetidinone2-Aryl-1,3-butadiene[Ir(cod)Cl]₂ / (R)-PhanePhosTHFGood to ExcellentHigh nih.gov

Titanium(IV)-Mediated Coupling for Spirocyclic Azetidines

Titanium(IV)-mediated synthesis provides a route to spirocyclic NH-azetidines from oxime ethers. nih.govresearchgate.net This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. nih.govresearchgate.net This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to construct the spirocyclic azetidine ring. nih.gov This method allows for the single-step synthesis of structurally diverse and previously unreported NH-azetidines in moderate yields. nih.govresearchgate.net A spirocyclic azetidine containing a 4-chlorophenyl group has been synthesized using related methodologies, highlighting the applicability of this approach for preparing analogs of the target compound. mdpi.com

Copper-Catalyzed Alkylation of 1-Azabicyclo[1.1.0]butanes

The strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) offers a rapid and efficient entry into functionalized azetidines. organic-chemistry.orgnih.gov A general method involves the direct alkylation of ABB with organometallic reagents in the presence of a copper catalyst, such as Cu(OTf)₂. organic-chemistry.orgnih.gov This approach allows for the preparation of bis-functionalized azetidines bearing a wide range of substituents, including alkyl, allyl, vinyl, and benzyl groups. organic-chemistry.orgnih.gov More recently, a dual copper/photoredox-catalyzed multicomponent allylation of ABBs has been developed, enabling the synthesis of C3 quaternary center-containing azetidines. nih.govdlut.edu.cn

Table 5: Copper-Catalyzed Alkylation of 1-Azabicyclo[1.1.0]butane The table illustrates the general transformation.

Organometallic ReagentElectrophileCatalystSolventYield (%)Ref
Alkyl/Aryl GrignardN-Activating GroupCu(OTf)₂THFGood organic-chemistry.orgnih.gov

Strain-Release Strategies for Azetidinol Synthesis

The inherent ring strain of small, bicyclic systems provides a powerful thermodynamic driving force for the synthesis of azetidines. beilstein-journals.orgnih.gov This "build and release" approach involves the creation of a highly strained intermediate that subsequently undergoes a ring-opening functionalization to yield the more stable azetidine scaffold. beilstein-journals.orgnih.govuni-mainz.de

Nucleophilic Organometallic Species Addition to Azabicyclobutanes

A key strain-release strategy involves the addition of nucleophilic organometallic species to 1-azabicyclobutanes (ABBs). rsc.orguni-muenchen.de These highly strained precursors readily react with a variety of nucleophiles, leading to the formation of functionalized azetidines. uni-muenchen.deresearchgate.net The reaction of ABBs with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) proceeds via a nucleophilic attack on one of the bridgehead carbons, cleaving the central C-C bond and relieving the ring strain. saskoer.cayoutube.comucalgary.ca This approach allows for the direct installation of a substituent at the 3-position of the azetidine ring. organic-chemistry.org For instance, the reaction of an in situ generated ABB with an appropriate aryl Grignard reagent can selectively form the 3-arylated azetidine intermediate. rsc.orguni-muenchen.de

A variety of organometallic reagents can be employed in this transformation, each with its own reactivity profile. Organolithium reagents are generally more nucleophilic than Grignard reagents. saskoer.ca The choice of reagent can influence the reaction's efficiency and selectivity.

Strain-Release Amination and Alkylation of Azabicyclobutanes

Strain-release amination offers a direct method to introduce amine functionalities into the azetidine core. nih.govblogspot.com This strategy harnesses the high reactivity of azabicyclobutanes towards amine nucleophiles. nih.gov The reaction of an ABB with an amine, often in the presence of a Lewis acid or under thermal conditions, leads to the opening of the bicyclic system and the formation of a 3-aminoazetidine derivative. blogspot.comnih.gov This method is particularly valuable for creating libraries of diverse azetidine compounds for drug discovery. nih.gov

Similarly, strain-release alkylation can be achieved by reacting ABBs with alkylating agents. This process allows for the introduction of various alkyl groups at the 3-position of the azetidine ring, further expanding the accessible chemical space. chemrxiv.orgunipd.it

Functionalization of Pre-formed Azetidines to Yield Azetidinols

An alternative to building the azetidine ring from acyclic precursors is the functionalization of an existing azetidine scaffold. This approach is particularly useful when the desired azetidine core is readily available.

Hydroxylation or Oxidation Methods at the 3-Position

Direct hydroxylation of the C-H bond at the 3-position of an azetidine ring presents a direct route to azetidin-3-ols. While challenging, recent advances in C-H activation chemistry have made this transformation more feasible. Another approach involves the oxidation of a pre-functionalized azetidine. For example, an azetidine-3-carboxylic acid derivative could potentially be converted to the corresponding alcohol through a series of functional group interconversions.

A more common strategy involves the synthesis of azetidin-3-ones, which can then be reduced to the corresponding azetidin-3-ols. nih.govnih.govresearchgate.net Azetidin-3-ones can be prepared through various methods, including the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. nih.gov The resulting ketone can then be stereoselectively reduced to the desired alcohol.

Functional Group Transformations on Existing Azetidine Rings

The synthesis of this compound can also be achieved through the transformation of other functional groups on a pre-formed azetidine ring. For example, a 3-aryl-3-sulfanyl azetidine, synthesized from the corresponding azetidin-3-ol, can potentially be converted back to the alcohol under specific conditions. nih.gov Additionally, intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids such as Lanthanum(III) triflate, provides a regioselective route to azetidines that can be further functionalized. nih.govfrontiersin.org This method tolerates a variety of functional groups, making it a versatile tool for azetidine synthesis. nih.govfrontiersin.org

Stereoselective Approaches in this compound Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of significant importance.

Enantiocontrolled synthesis can be achieved through various strategies. One approach is the use of chiral starting materials. For instance, the synthesis can begin with a chiral amino acid, which sets the stereochemistry of the final product. nih.gov Another strategy involves the use of chiral catalysts or reagents to induce stereoselectivity in a key reaction step. researchgate.net For example, a chiral ligand can be used in the nucleophilic addition of an organometallic reagent to an azetidin-3-one, leading to the formation of a specific enantiomer of the azetidin-3-ol.

The diastereoselective synthesis of functionalized azetidines can be achieved by controlling the approach of a reagent to a chiral azetidine intermediate. uni-muenchen.de For instance, the reduction of a 2,4-disubstituted azetidin-3-one can lead to the formation of different diastereomers depending on the reducing agent and reaction conditions.

Diastereoselective Synthesis of Functionalized Azetidine Molecules

The diastereoselective synthesis of functionalized azetidines is a critical area of research, as the spatial arrangement of substituents on the azetidine ring profoundly influences the biological activity of these molecules. A variety of methods have been developed to control the diastereoselectivity of reactions involving the azetidine core.

One notable approach involves the iodine-mediated cyclization of homoallyl amines, which yields cis-2,4-azetidines through a 4-exo trig cyclization process. This method offers excellent stereocontrol, and the resulting iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine atom, providing access to a diverse range of substituted azetidines. nih.gov

Another powerful strategy is the [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes, which has been used to generate a library of novel 7-azanorbornanes. This method is highly diastereoselective, with density functional theory (DFT) calculations suggesting that the observed stereoselectivity is primarily governed by steric factors. nih.gov

Additionally, strain-release arylations have been employed for the bis-functionalization of azetidines. This approach involves the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes, resulting in the formation of selectively 3-arylated azetidine intermediates. uni-muenchen.de

Enantioselective Protocols for Azetidinol Derivatives

The development of enantioselective protocols for the synthesis of azetidinol derivatives is of paramount importance, as the chirality of these molecules is often crucial for their therapeutic efficacy. A number of innovative methods have been developed to achieve high levels of enantioselectivity in the synthesis of these compounds.

Iridium-tol-BINAP-catalyzed reductive coupling of allylic acetates with azetidinones, mediated by 2-propanol, provides a powerful tool for the synthesis of chiral α-stereogenic azetidinols. nih.govacs.orgnih.gov This method is highly enantioselective and tolerates a wide range of complex, nitrogen-rich substituents.

Another effective approach involves the use of chiral tert-butanesulfinamides as chiral auxiliaries. This method allows for the stereoselective preparation of chiral C2-substituted azetidines from achiral starting materials. The tert-butanesulfinamide auxiliary provides excellent chiral induction and can be easily cleaved after cyclization to yield the desired enantiopure azetidine product.

Furthermore, the enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through intramolecular C-C bond formation, using a novel SF5-containing cinchona alkaloid-derived phase-transfer (PT) catalyst. This method provides high yields and excellent enantioselectivities, offering access to a unique class of medicinally relevant compounds. nih.gov

Chiral Sulfinamide Chemistry for Enantiopure Azetidin-3-ones

Chiral sulfinamide chemistry has emerged as a powerful and versatile tool for the synthesis of enantiopure azetidin-3-ones, which are valuable intermediates in the preparation of a wide range of functionalized azetidines. This approach utilizes enantiopure aryl-sulfinamides as chiral auxiliaries to control the stereochemistry of key bond-forming reactions. nih.gov

One of the most effective methods involves the use of chiral N-propargylsulfonamides, which can be readily prepared in high enantiomeric excess via chiral sulfinamide chemistry. nih.gov These compounds undergo a gold-catalyzed oxidative cyclization to yield chiral azetidin-3-ones with typically greater than 98% enantiomeric excess. nih.gov

The use of tert-butanesulfinamide as a chiral auxiliary is particularly advantageous, as it is inexpensive, both enantiomers are readily available, and it provides strong chiral induction. nih.gov Furthermore, the tert-butanesulfonyl group can be easily removed from the azetidine ring under acidic conditions, providing access to the free azetidin-3-one. nih.gov

The versatility of chiral sulfinamide chemistry is further demonstrated by its application in the synthesis of a wide range of chiral heterocycles, including piperidines, pyrrolidines, and aziridines. nih.gov

Enantiotopic π-Facial Selection in Ketone Additions for Chiral Azetidinols

Enantiotopic π-facial selection in nucleophilic additions to ketones is a powerful strategy for the synthesis of chiral azetidinols. This approach relies on the ability of a chiral catalyst or auxiliary to differentiate between the two prochiral faces of a ketone, leading to the formation of a single enantiomer of the desired product.

One of the most effective methods for achieving enantiotopic π-facial selection in the synthesis of chiral azetidinols is the iridium-tol-BINAP-catalyzed reductive coupling of allylic acetates with azetidinones. nih.govacs.orgnih.govacs.org In this reaction, the chiral iridium catalyst controls the facial selectivity of the addition of the allyl nucleophile to the azetidinone carbonyl group, resulting in the formation of highly enantiomerically enriched α-stereogenic azetidinols. nih.gov

The mechanism of π-facial selection can be explained by considering the geometry of the transition state, in which the nucleophile approaches the less-hindered face of the carbonyl π-system. researchgate.net The steric and electronic properties of the substituents on the ketone and the nucleophile, as well as the nature of the catalyst and solvent, all play a crucial role in determining the degree of facial selectivity.

It is important to note that the facial selectivity of nucleophilic additions to cyclic ketones can be influenced by a variety of factors, including steric effects, orbital effects, and conformational effects. nih.gov A thorough understanding of these factors is essential for the rational design of highly enantioselective synthetic methods.

Stereochemical Aspects in the Chemistry of 3 4 Chlorophenyl Azetidin 3 Ol

Control of Stereochemistry in Azetidine (B1206935) Ring Formation

The construction of the azetidine ring with defined stereochemistry is a significant challenge in organic synthesis. Several strategies have been developed to control the stereochemical outcome of these cyclization reactions.

One common approach involves the intramolecular cyclization of acyclic precursors. For instance, the base-assisted intramolecular alkylation of N-chloroacetyl α-amino acid derivatives has been explored for the synthesis of 1,4,4-trisubstituted 2-azetidinones. acs.org The stereochemical control in such C3-C4 bond formations is a major focus, as these reactions can proceed through either radical or ionic intermediates, influencing the final stereochemistry. acs.org

Another method is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.gov This reaction provides a pathway to azetidines and is notable for its high yields, even with substrates containing acid-sensitive or Lewis basic functional groups. nih.gov The intramolecular SN2 reaction, where a nitrogen atom attacks a carbon with a leaving group like a mesylate or halogen, is a frequently used strategy for forming the azetidine ring. nih.gov The stereochemistry of the starting material directly dictates the stereochemistry of the resulting azetidine.

Furthermore, the reduction of readily available azetidin-2-ones (β-lactams) is a widely used method for synthesizing azetidines. acs.org Reagents such as diborane, lithium aluminum hydride, or alanes can be used for this transformation, and importantly, the stereochemistry of the substituents on the ring is typically retained during the reduction process. acs.org

The table below summarizes various methods for azetidine ring formation and the key factors influencing stereocontrol.

Method Key Features Stereochemical Control Reference
Intramolecular AlkylationBase-assisted cyclization of N-chloroacetyl α-amino acid derivatives.Dependent on radical or ionic intermediates. acs.org
Aminolysis of Epoxy AminesLa(OTf)₃-catalyzed intramolecular reaction of cis-3,4-epoxy amines.Regioselective SN2 attack dictates stereochemistry. nih.gov
Reduction of Azetidin-2-onesUse of reducing agents like LiAlH₄ or diborane.Retention of stereochemistry from the β-lactam precursor. acs.org
[3+1] Ring ExpansionReaction of rhodium-bound carbenes with methylene (B1212753) aziridines.Excellent regio- and stereoselectivity through an ylide-type mechanism. nih.gov

Diastereoselectivity in Multi-Step Syntheses

In multi-step syntheses leading to complex molecules containing the 3-(4-Chlorophenyl)azetidin-3-ol core, controlling diastereoselectivity is paramount. This is often achieved by carefully selecting reagents and reaction conditions that favor the formation of one diastereomer over others.

A notable example is the Staudinger [2+2]-cycloaddition between acetoxyketene and epoxyimines to produce cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones with high diastereoselectivity. nih.gov Subsequent transformations, such as acetate (B1210297) hydrolysis and intramolecular ring closure, can then yield stereodefined bicyclic β-lactams. nih.gov

The following table outlines examples of diastereoselective syntheses relevant to azetidine chemistry.

Reaction Type Substrates Key Outcome Reference
Staudinger CycloadditionAcetoxyketene and epoxyiminesHighly diastereoselective formation of cis-β-lactams. nih.gov
Intermolecular C-H AminationAlkyl bromide derivativesEnables the synthesis of substituted azetidines with good to excellent yield and selectivity. nsf.gov

Enantioselectivity in Catalytic and Chiral Auxiliary Approaches

Achieving high enantioselectivity in the synthesis of chiral azetidines, including this compound, is a major goal. This is often accomplished through the use of chiral catalysts or chiral auxiliaries.

Catalytic enantioselective methods are highly sought after due to their efficiency. For instance, a highly enantioselective one-pot synthesis of functionalized triflones with a quaternary stereocenter has been developed using a Michael reaction catalyzed by Takemoto's catalyst. nih.gov This approach demonstrates the potential for creating chiral centers in complex molecules with high enantiomeric excess. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be converted to enantioenriched piperidines. organic-chemistry.org

Chiral auxiliaries offer another robust strategy for controlling stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. For example, (R)-piperidin-3-ol has been used as a new chiral auxiliary for the efficient stereoselective synthesis of α-hydroxy aldehydes. nih.gov In the context of azetidine synthesis, a chiral auxiliary could be used to guide the formation of a specific enantiomer of this compound.

The table below highlights different enantioselective approaches.

Approach Method Example Catalyst/Auxiliary Key Feature Reference
CatalyticMichael ReactionTakemoto's catalystHigh enantioselectivity in the formation of quaternary stereocenters. nih.gov
CatalyticAsymmetric Reductive Heck ReactionRhodium complexExcellent enantioselectivity for 3-substituted tetrahydropyridines. organic-chemistry.org
Chiral AuxiliaryStereoselective Synthesis(R)-piperidin-3-olDirects the stereochemical outcome of the reaction. nih.gov
CatalyticAsymmetric HydrogenationIridium-N,P-ligand complexHigh enantioselectivity for chiral tetrahydro-3-benzazepines. nih.gov

Retention and Inversion of Stereochemistry During Transformations

Once a stereocenter is established in the this compound molecule, subsequent reactions can either proceed with retention or inversion of stereochemistry at that center. Understanding and controlling this aspect is crucial for the synthesis of the desired final product.

Intramolecular SN2 reactions are classic examples where inversion of stereochemistry occurs at the electrophilic carbon center. nih.gov This is a predictable and reliable way to invert a stereocenter during the formation of the azetidine ring.

Conversely, some reactions proceed with retention of stereochemistry. For example, the reduction of azetidin-2-ones to azetidines using various reducing agents typically preserves the stereochemistry of the substituents on the ring. acs.org This allows for the modification of the carbonyl group without affecting the stereocenters already present in the molecule.

The stereochemical outcome of a reaction is highly dependent on the mechanism. For instance, reactions proceeding through a carbocation intermediate may lead to a loss of stereochemical information, resulting in a racemic or diastereomeric mixture. acs.org

The following table provides examples of transformations and their effect on stereochemistry.

Transformation Reaction Type Stereochemical Outcome Reference
Azetidine Ring FormationIntramolecular SN2 CyclizationInversion of Stereochemistry nih.gov
Reduction of Azetidin-2-oneCarbonyl ReductionRetention of Stereochemistry acs.org
Reactions via CarbocationVariesPotential for Racemization acs.org

Computational and Theoretical Investigations of 3 4 Chlorophenyl Azetidin 3 Ol and Azetidinol Systems

Density Functional Theory (DFT) Analysis for Molecular Characteristics and Electronic Structure

Density Functional Theory (DFT) has become a primary computational method for investigating the molecular and electronic properties of organic compounds due to its balance of accuracy and computational efficiency. nih.govnih.gov For 3-(4-Chlorophenyl)azetidin-3-ol and related azetidinol (B8437883) systems, DFT calculations provide deep insights into their electronic structure, reactivity, and spectroscopic properties. mdpi.comresearchgate.net

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. alrasheedcol.edu.iq The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. aimspress.com

In azetidine (B1206935) derivatives, the distribution and energies of these orbitals are influenced by the substituents on the ring. For instance, in nitroimine derivatives of azetidine, the planarity and hybridization of atoms within the ring system significantly affect the bond strengths and stability of different isomers. researchgate.net Computational studies on various organic molecules have shown that a smaller HOMO-LUMO gap is generally associated with higher chemical reactivity. aimspress.comnih.gov

For a molecule like this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO is likely to be distributed over the aromatic ring and the C-Cl bond. The precise energies and spatial distributions of these orbitals can be calculated using DFT methods, providing a quantitative basis for predicting its reactivity towards electrophiles and nucleophiles.

Table 1: Frontier Molecular Orbital (FMO) Analysis of a Representative Azetidinol System

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3Difference between LUMO and HOMO energies, indicating chemical stability.
Note: These are representative values for a model azetidinol system and can vary based on the specific substituents and computational method.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP surface displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the azetidine ring, indicating these as sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and the regions around the carbon atoms would exhibit positive potential. The chlorophenyl group would also display a complex potential distribution due to the electronegativity of the chlorine atom and the delocalized π-electrons of the benzene (B151609) ring. MEP analysis has been successfully applied to various heterocyclic systems to understand their reactivity and intermolecular interactions. researchgate.netscispace.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. rsc.orgsemanticscholar.orgresearchgate.netrsc.org It is widely used to calculate vertical excitation energies, which correspond to absorption spectra, and to investigate the properties of excited states, such as their geometries and dipole moments. rsc.orgresearchgate.net The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set. nih.gov

For azetidinol systems, TD-DFT can provide insights into their photochemical behavior. For example, the Norrish-Yang cyclization, a photochemical reaction used to synthesize azetidinols, involves the excitation of a precursor molecule to an excited state. nih.gov TD-DFT calculations can help to understand the nature of the electronic transitions involved and the properties of the resulting excited states, which are crucial for the subsequent reaction steps. nih.govrsc.org The study of excited-state properties is essential for designing new photochemical reactions and understanding the photostability of molecules. nih.govuomphysics.net

Mechanistic Studies of Azetidinol Reactions through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving azetidinols. nih.gov By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a deeper understanding of the reaction kinetics and thermodynamics. nih.gov

Computational studies have been employed to investigate the mechanisms of various reactions involving four-membered rings like azetidines and azetidinones. mdpi.comacs.org For instance, the mechanism of the Staudinger reaction to form β-lactams (2-azetidinones) has been shown to proceed through a zwitterionic intermediate, followed by electrocyclization. mdpi.com Similarly, computational methods have been used to understand the ring-opening of aziridines, a related three-membered heterocycle, revealing the role of the catalyst and the factors governing regioselectivity. mdpi.com

In the context of azetidinols, computational modeling can be used to explore the pathways of reactions such as ring-opening, rearrangements, and cycloadditions. nih.govnih.govrsc.org For example, the photochemical ring-opening of azetidinols can be studied by modeling the excited-state potential energy surface to identify the key intermediates and transition states that lead to the final products. nih.gov These studies can reveal subtle mechanistic details, such as the role of protecting groups in influencing the reaction outcome. researchgate.net

A key aspect of mechanistic studies is the calculation of activation energy barriers for different reaction steps. researchgate.netrsc.org These energy barriers determine the rate of a reaction and can be used to predict which of several possible pathways is most likely to occur. DFT calculations are commonly used to locate transition state structures and compute their energies relative to the reactants. researchgate.net

For azetidinol systems, calculating the energy barriers for ring-opening is crucial for understanding their stability and reactivity. The inherent ring strain of the four-membered ring makes them susceptible to ring-opening reactions, but the barrier for this process can be significantly influenced by substituents and reaction conditions. nih.gov For example, computational studies on the ring-opening of azetidinium ions have helped to understand the factors that control the regioselectivity of the nucleophilic attack. nih.gov

Similarly, computational modeling can be used to investigate the energy barriers for rearrangements, such as the 3-aza-Cope rearrangement. nih.gov These studies can reveal how factors like protonation can switch the reaction mechanism from a concerted to a stepwise pathway. nih.gov For complex reactions, computational methods like the micro-cineto-thermodynamic (MCT) model can be used to predict the distribution of products based on the calculated energy profiles of different pathways.

Table 2: Calculated Energy Barriers for a Hypothetical Azetidinol Reaction

Reaction StepReactantTransition StateProductEnergy Barrier (kcal/mol)
Ring OpeningAzetidinolTS1Ring-Opened Intermediate25
RearrangementIntermediateTS2Rearranged Product15
Note: These are hypothetical values to illustrate the application of energy barrier calculations. Actual values depend on the specific reaction and computational level.

Theoretical Studies on Stability and Reactivity Drivers

Theoretical investigations provide fundamental insights into the factors governing the behavior of azetidinol systems. These studies often employ quantum mechanical calculations to model molecular structures, energies, and electronic properties.

Influence of Ring Strain on Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of their reactivity, positioning them between the more reactive aziridines (27.7 kcal/mol) and the less reactive pyrrolidines (5.4 kcal/mol). rsc.org The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, a characteristic that can be exploited in synthetic chemistry. rsc.orgnih.govresearchgate.net However, the ring is also stable enough for practical handling under appropriate conditions. rsc.orgrsc.org

The reactivity of azetidines can be triggered, leading to the cleavage of the σ-N–C bond, which is a key step in many of their functionalization reactions. rsc.org This susceptibility to ring-opening is a critical consideration in the design of synthetic routes and in understanding the stability of azetidine-containing molecules. nih.govresearchgate.net For instance, acid-mediated intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines, highlighting the influence of the chemical environment on their stability. nih.gov

Substituent Effects on Azetidine Ring Stability and Reactivity

Substituents on the azetidine ring can significantly modulate its stability and reactivity. Both electronic and steric factors of the substituents play a crucial role in determining the molecule's properties.

Electron-donating or withdrawing groups on the aryl ring of aryl-azetidines can influence the pKa of the azetidine nitrogen. nih.gov This, in turn, affects the propensity for protonation, which is often a precursor to ring-opening reactions, especially under acidic conditions. nih.gov For example, studies on N-substituted aryl azetidines have shown that the nature of the aryl substituent dramatically impacts chemical stability at low pH. nih.gov Analogues with N-phenyl, 4-methoxyphenyl, and 4-cyanophenyl substituents were found to be less stable than their N-pyridyl counterparts. nih.gov The lower stability of the 4-cyanophenyl derivative, in particular, was attributed to the higher pKa of its azetidine nitrogen compared to the pyridyl analogues. nih.gov

The position of substituents also matters. For instance, 3-pyridyl, 2-pyridyl, and 4-pyridyl N-substituents exhibit different stabilities, with the 2- and 4-pyridyl analogues showing excellent stability. nih.gov The steric bulk of substituents can also impact reactivity. For example, the presence of bulky groups can hinder the approach of reagents, thereby affecting reaction rates and outcomes. nih.gov

The following table summarizes the observed stability of various N-substituted azetidines at acidic pH, illustrating the impact of substituents.

N-SubstituentStability (T1/2 at pH 1.8)Reference
4-Cyano-phenyl<10 min nih.gov
4-Methoxy-phenyl- nih.gov
Phenyl- nih.gov
3-Pyridyl3.8 h nih.gov
2-PyridylExcellent nih.gov
4-PyridylExcellent nih.gov

Isomer Stability and Covalent Bond Strength Analysis

Computational methods are invaluable for analyzing the relative stabilities of different isomers and understanding the strengths of covalent bonds within the azetidine ring. Density Functional Theory (DFT) calculations are frequently used for this purpose. nih.govnih.gov

Studies have shown that the relative stability of isomers can be influenced by a combination of steric and electronic effects. nih.gov For azetidinium salts, which are intermediates in many ring-opening reactions, the cis and trans isomers can exhibit different reactivities and selectivities. acs.org DFT calculations have been used to determine that for certain substituted azetidinium salts, the cis-isomer is more stable than the trans-isomer. acs.org

The strength of the covalent bonds within the azetidine ring can be assessed through various computational techniques, including the analysis of bond lengths and Wiberg bond indices. scielo.org.mx These parameters provide insights into the degree of bond strain and the likelihood of bond cleavage under specific reaction conditions. For instance, the presence of bulky substituents can lead to elongated and weaker bonds due to steric repulsion. nih.gov

Computational Prediction of Reaction Outcomes and Selectivity

Computational chemistry has emerged as a powerful tool for predicting the outcomes and selectivity of chemical reactions involving azetidines. By modeling reaction pathways and transition states, chemists can gain a deeper understanding of the factors that control regioselectivity and stereoselectivity. nih.govmit.edu

DFT calculations, in conjunction with experimental results, have been instrumental in elucidating the mechanisms of nucleophilic ring-opening reactions of azetidiniums. nih.gov These studies help to understand the parameters that govern the regioselectivity of the attack of a nucleophile on the substituted azetidine ring. nih.gov

Furthermore, machine learning models are being developed to predict reaction outcomes with increasing accuracy. nih.govresearchgate.net These models are trained on large datasets of experimental reactions and can learn to recognize patterns that correlate with specific products. nih.govresearchgate.netnih.gov By combining traditional reaction templates with the pattern recognition capabilities of neural networks, these computational tools can assist in the design of new synthetic routes and in the prediction of the major products of a given reaction. nih.gov For example, computational models have been successfully used to prescreen compounds and predict which substrates will react to form azetidines via photocatalysis, thereby reducing the need for extensive trial-and-error experimentation. mit.edu

Application of 3 4 Chlorophenyl Azetidin 3 Ol As a Synthetic Building Block

Role of Azetidines in Medicinal Chemistry as Pharmacological Tools and Scaffolds for Diverse Compounds

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery. nih.govnih.gov Their inherent ring strain, which is less than that of aziridines but greater than that of pyrrolidines, provides a unique balance of stability and reactivity, making them suitable for various chemical transformations. rsc.org This structural feature, combined with the non-planar geometry of the ring, allows for the creation of molecules with well-defined three-dimensional shapes, a desirable attribute for enhancing binding affinity and selectivity to biological targets. nih.gov

The azetidine (B1206935) motif is considered a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple biological targets. nih.gov This versatility has led to the incorporation of azetidines into a number of approved drugs and clinical candidates. For instance, azetidine-containing compounds have shown a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govorganic-chemistry.org They can act as bioisosteres for other common rings in drug molecules, such as piperidines or pyrrolidines, offering an alternative that can improve metabolic stability and other pharmacokinetic properties. reddit.com The presence of the nitrogen atom in the azetidine ring also provides a handle for further derivatization, allowing for the fine-tuning of a molecule's properties. youtube.com

Derivatization Strategies for Azetidinol (B8437883) Scaffolds

The 3-(4-Chlorophenyl)azetidin-3-ol scaffold offers multiple points for chemical modification, enabling the synthesis of a wide library of derivatives. The primary sites for functionalization are the azetidine nitrogen and the chlorophenyl moiety.

Functionalization at the Azetidine Nitrogen

The secondary amine of the azetidine ring is a key site for introducing structural diversity. A variety of substituents can be appended to the nitrogen atom through several well-established synthetic methods.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated using alkyl halides in the presence of a base. princeton.edursc.orgthieme-connect.de This reaction introduces simple alkyl chains or more complex functionalized groups. Similarly, N-acylation can be achieved by reacting the azetidine with acyl chlorides or anhydrides, which can be performed with or without a base. reddit.comlibretexts.orglibretexts.orgyoutube.com These reactions are fundamental for building upon the core scaffold.

Reductive Amination: A powerful method for creating a diverse range of N-substituted azetidines is reductive amination. masterorganicchemistry.comyoutube.comyoutube.com This two-step, one-pot process involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This method is highly versatile and allows for the introduction of a wide array of substituents.

N-Arylation: The introduction of an aryl or heteroaryl group at the azetidine nitrogen can be accomplished through modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds and is applicable to the N-arylation of azetidines with aryl halides. rsc.orgwikipedia.orgnih.govbeilstein-journals.orgresearchgate.net This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base.

Reaction TypeReagents and ConditionsResulting Functional Group
N-AlkylationAlkyl halide, BaseN-Alkyl
N-AcylationAcyl chloride/anhydride, +/- BaseN-Acyl
Reductive AminationAldehyde/Ketone, NaBH3CN or NaBH(OAc)3N-Substituted Alkyl
N-Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst, Ligand, BaseN-Aryl

Functionalization of the Chlorophenyl Moiety

The 4-chlorophenyl group presents another avenue for diversification, primarily through modification of the aromatic ring or substitution of the chlorine atom.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the phenyl ring can be replaced using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the chlorophenyl group with a boronic acid or ester in the presence of a palladium catalyst and a base. youtube.comyoutube.comlibretexts.orgnih.govnih.gov This is a powerful method for creating biaryl structures. Similarly, the Buchwald-Hartwig amination can be employed to replace the chlorine with an amine, forming a new carbon-nitrogen bond. wikipedia.org

Nucleophilic Aromatic Substitution (SNA_r): While less common for aryl chlorides unless activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNA_r) can be a potential route for derivatization under specific conditions, such as high temperatures or with highly nucleophilic reagents. nih.govmdpi.comnih.gov This reaction would involve the direct displacement of the chloride by a nucleophile.

Reaction TypeReagents and ConditionsResulting Functional Group
Suzuki-Miyaura CouplingBoronic acid/ester, Palladium catalyst, BaseAryl (biaryl formation)
Buchwald-Hartwig AminationAmine, Palladium catalyst, Ligand, BaseAmino
Nucleophilic Aromatic SubstitutionStrong nucleophile, HeatVaries with nucleophile

Precursors for the Synthesis of Complex Heterocyclic Systems

The inherent ring strain of the azetidine core in this compound makes it an excellent precursor for the synthesis of more complex, and often more therapeutically relevant, heterocyclic systems through ring expansion and annulation reactions.

Formation of Pyrrolidines and Other Ring Systems from Azetidines

One of the most common transformations of azetidines is their ring expansion to form five-membered pyrrolidine (B122466) rings. nih.gov This process is often driven by the release of ring strain. For 3-hydroxyazetidines, this rearrangement can be initiated by activating the hydroxyl group, for example, by converting it into a good leaving group. The subsequent intramolecular rearrangement often proceeds through a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to yield the pyrrolidine ring. The regioselectivity of the ring opening can be influenced by the substituents on the ring and the nature of the nucleophile used.

Synthesis of Spanned and Fused Heterocycles

The this compound scaffold can also be utilized to construct more intricate bridged (spanned) and fused heterocyclic systems.

Spirocyclic Heterocycles: Spirocycles, which contain two rings connected by a single common atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. nih.govrsc.org 3-Azetidinones, which can be synthesized from 3-hydroxyazetidines by oxidation, are valuable precursors for spirocyclic compounds. For example, they can undergo [3+2] cycloaddition reactions with azomethine ylides to form spiro[azetidine-3,2'-pyrrolidine] systems. rsc.orgnih.gov

Fused Heterocycles: Fused heterocyclic systems, where two rings share two adjacent atoms, can also be accessed from azetidine precursors. Intramolecular cyclization reactions are a key strategy for their synthesis. For instance, by introducing appropriate functional groups onto the azetidine nitrogen or the phenyl ring of this compound, it is possible to design precursors that can undergo intramolecular cyclization to form fused systems like dihydrofurano[2,3-c]azetidines or azetidino[3,2-b]pyridines. organic-chemistry.orgresearchgate.netnih.gov The specific architecture of the resulting fused system depends on the nature and positioning of the reacting functional groups.

Compound ClassSynthetic PrecursorKey Transformation
Pyrrolidines3-Hydroxyazetidine derivativeRing expansion via aziridinium ion
Spirocyclic Heterocycles3-AzetidinoneCycloaddition reactions
Fused HeterocyclesFunctionalized azetidineIntramolecular cyclization

Utility in Peptidomimetics and Unnatural Amino Acid Synthesis

The incorporation of unnatural amino acids is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. This compound serves as a valuable precursor for creating such novel amino acid derivatives, primarily through two conceptual pathways: its use as a constrained scaffold and its ring-opening to form acyclic amino acids.

Detailed Research Findings

Research into the application of azetidine-based compounds has illuminated their value in peptide science. The azetidine framework itself can act as a proline analogue or introduce a sharp turn in a peptide backbone, thereby inducing a specific secondary structure. This conformational rigidity can lock a peptide into its bioactive conformation, enhancing its binding affinity to a target receptor.

While direct studies on the incorporation of the intact this compound moiety into a peptide chain are not extensively documented, the principle is well-established with other substituted azetidines. The 4-chlorophenyl group offers a site for further functionalization or for establishing specific hydrophobic or aromatic interactions within a receptor's binding pocket.

More significantly, the true synthetic versatility of this compound lies in its potential for ring-opening reactions to generate novel, unnatural β-amino acids. The inherent strain of the four-membered azetidine ring facilitates its cleavage under specific conditions, yielding linear amino acid precursors with a defined substitution pattern.

Scientific investigations into closely related 3-aryl-azetidin-3-ols have demonstrated that these compounds can undergo facile ring-opening. For instance, photochemically generated 3-phenylazetidinols have been shown to react with various nucleophiles, leading to the formation of highly functionalized acyclic amino diols. This transformation provides a clear precedent for the synthetic utility of this compound. The electron-withdrawing nature of the 4-chlorophenyl group can influence the reactivity of the azetidine ring, potentially modulating the conditions required for ring-opening.

The resulting β-amino acid, 3-amino-3-(4-chlorophenyl)propanoic acid, is a valuable building block for peptidomimetics. Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, a critical advantage for the development of peptide-based therapeutics.

Below are interactive data tables summarizing the conceptual synthetic utility of this compound.

Table 1: Conceptual Ring-Opening of this compound to form a β-Amino Acid Precursor

Starting MaterialReagents and ConditionsProductApplication
This compound1. Ring-opening (e.g., hydrogenolysis, acid-catalyzed) 2. Oxidation of the primary alcohol3-Amino-3-(4-chlorophenyl)propanoic acidBuilding block for peptidomimetics

Table 2: Properties of the Resulting Unnatural β-Amino Acid

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
3-Amino-3-(4-chlorophenyl)propanoic acidC₉H₁₀ClNO₂199.63Chiral center at the β-carbon, Aromatic chlorine substituent

The synthesis of unnatural amino acids from precursors like this compound allows for the exploration of chemical space not accessible with the 20 proteinogenic amino acids. The presence of the 4-chlorophenyl group can be leveraged to study structure-activity relationships, where the halogen can act as a bioisostere for other groups or provide a handle for further chemical modification. The conformational constraint offered by the azetidine ring, or the unique stereochemistry of its ring-opened products, makes this compound a highly valuable tool for the design of novel, biologically active peptides and peptidomimetics.

Future Perspectives and Emerging Research Directions in Azetidinol Chemistry

Challenges in Developing More Efficient and Sustainable Synthetic Methods

A significant hurdle in the field is the reliance on traditional synthetic methods that are often resource-intensive and generate substantial waste. Many established procedures for creating peptide and heterocyclic APIs, including those for azetidines, are considered "legacy technologies" that employ large quantities of hazardous reagents and solvents. nih.gov There is a critical and acknowledged need within the pharmaceutical and chemical industries to develop greener, more sustainable processes. nih.gov This involves moving away from stoichiometric reagents to catalytic processes, utilizing safer solvent systems, and improving atom economy. For instance, the synthesis of peptide-based therapeutics faces similar sustainability issues, prompting research into flow chemistry and the use of more environmentally benign solvent mixtures like anisole/DMSO as alternatives to N,N-dimethylformamide (DMF). chemrxiv.org These challenges highlight the ongoing quest for synthetic routes that are not only efficient and high-yielding but also environmentally responsible.

Exploration of Novel Catalytic Systems for Azetidine (B1206935) Synthesis and Functionalization

To address the challenges of azetidine synthesis, researchers are actively exploring a diverse range of novel catalytic systems. These modern synthetic methods are proving instrumental in accessing functionalized azetidines with greater efficiency and under milder conditions. acs.org

Transition metal catalysis, in particular, has had a major impact. acs.org Iron-catalyzed reactions, for example, provide a mild and effective method for the synthesis of 3-aryl-3-sulfanyl azetidines directly from the corresponding azetidin-3-ols. acs.orgnih.gov This process is believed to proceed through a stabilized azetidine carbocation intermediate. Similarly, gold catalysts have been employed for the intermolecular oxidation of alkynes, leading to a flexible synthesis of chiral azetidin-3-ones. nih.gov

Lanthanide catalysts are also emerging as powerful tools. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of specific epoxy amines, affording azetidines in high yield, even in the presence of acid-sensitive functional groups. frontiersin.org Furthermore, the realm of photochemistry is providing innovative pathways. Visible-light photoredox catalysis enables intermolecular [2+2] photocycloadditions (aza Paternò-Büchi reactions) to form the azetidine ring, offering a sustainable approach that avoids high-energy UV light. researchgate.net These examples underscore a clear trend towards leveraging diverse catalytic platforms to unlock new and more practical routes to complex azetidinols and their derivatives.

Catalytic SystemReaction TypeSubstrate ExampleProduct ExampleReference
Iron (Fe) CatalysisThiol AlkylationN-Cbz Azetidinols3-Aryl-3-sulfanyl Azetidines acs.orgnih.gov
Gold (Au) CatalysisIntermolecular Alkyne OxidationChiral N-propargylsulfonamidesChiral Azetidin-3-ones nih.gov
Lanthanum (La(OTf)₃)Intramolecular Aminolysiscis-3,4-Epoxy AminesSubstituted Azetidines frontiersin.org
Iridium (Ir) Photocatalyst[2+2] PhotocycloadditionImines and AlkenesFunctionalized Azetidines researchgate.net
Relay Catalysis (Lewis Acid/Iodite)[3+1] AnnulationCyclopropane 1,1-diester and Aromatic AminesSubstituted Azetidines organic-chemistry.org

Advancements in Stereocontrol for Highly Substituted Azetidinols

As the complexity of target molecules increases, the ability to control stereochemistry becomes paramount. Significant progress is being made in the stereocontrolled synthesis of highly substituted azetidinols and related structures. These advancements are crucial for creating specific enantiomers and diastereomers, which often exhibit distinct biological activities.

Strategies for achieving high levels of stereocontrol are diverse. For instance, the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been synthesized using two distinct, stereocontrolled strategies—one yielding the cis isomers and the other the trans isomers. nih.gov This work highlights the possibility of accessing a full matrix of stereoisomers for pharmacological evaluation.

Chiral catalysts and auxiliaries are central to many of these advancements. A flexible synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, where the chirality is effectively transferred to the product. nih.gov Another approach involves a stereoselective sequence where the addition of an organometallic nucleophile to a 3-azetidinone creates a prochiral intermediate, which can then undergo asymmetric hydrogenation to furnish the desired functionalized azetidine with high diastereo- and enantioselectivity. acs.org These methods represent a significant step forward in the rational design and synthesis of stereochemically complex azetidinols.

Development of New Strain-Driven Reactivity Modes

The reactivity of azetidines is fundamentally governed by their considerable ring strain, estimated to be around 25.2–25.4 kcal/mol. researchgate.netrsc.org This stored energy makes the four-membered ring significantly more reactive than its five-membered pyrrolidine (B122466) analogue, yet more stable and easier to handle than the three-membered aziridine (B145994) ring. rsc.orgresearchwithrutgers.com A key research direction involves harnessing this strain in novel ways to drive chemical transformations.

One emerging and powerful strategy is the "build and release" approach. nih.gov This concept involves first constructing the strained azetidine ring, often through photochemical methods like the Norrish-Yang cyclization, which can be endergonic and is driven by light energy. nih.govresearchgate.net The resulting strained intermediate, such as a 3-hydroxyazetidine, is then subjected to a subsequent reaction where the release of ring strain provides the thermodynamic driving force for bond cleavage and functionalization. nih.gov For example, photochemically generated 3-phenylazetidinols have been shown to undergo ring-opening reactions upon the addition of boronic acids or electron-deficient ketones. nih.gov This strain-release strategy has been successfully applied to the synthesis of complex, highly substituted aminodioxolanes, demonstrating a novel method for desymmetrization and functionalization that would be difficult to achieve through traditional means. nih.gov This paradigm of using the azetidine ring as a reactive intermediate, rather than just a stable final scaffold, opens up new avenues for synthetic innovation.

Integration of Computational Design with Synthetic Method Development

The synergy between computational chemistry and experimental synthesis is becoming an increasingly powerful driver of innovation in azetidine chemistry. Computational tools are being used not only to understand reaction mechanisms but also to predict reactivity and guide the design of new synthetic methods, saving significant time and resources in the lab.

A prominent example comes from researchers who used computational modeling to guide the discovery of a new photocatalytic reaction to generate azetidines. mit.edu By calculating the frontier molecular orbital energies of various alkenes and oximes, they were able to develop a model that could predict, in seconds, which reactant pairs would successfully form an azetidine. mit.edu The experimental validation of these predictions proved largely accurate, revealing a much broader substrate scope for the reaction than was previously thought possible. mit.edu

In a different application, in silico analysis was used to guide the design and synthesis of a diverse library of azetidine-based scaffolds intended for central nervous system (CNS) drug discovery. nih.govacs.org By modeling key physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, researchers could pre-select scaffolds with a higher probability of success, optimizing the library for CNS-focused applications. nih.gov Furthermore, related fields have demonstrated the use of machine learning algorithms, such as Bayesian optimization, to fine-tune reaction conditions, for example, to minimize side product formation in complex syntheses. chemrxiv.org The integration of these predictive and optimization tools with experimental work represents a frontier in developing more efficient, targeted, and successful synthetic strategies for azetidinols and other complex molecules.

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